molecular formula C3H4BrF2NO B6236085 2-bromo-2,2-difluoro-N-methylacetamide CAS No. 1849242-76-7

2-bromo-2,2-difluoro-N-methylacetamide

Cat. No.: B6236085
CAS No.: 1849242-76-7
M. Wt: 188
InChI Key:
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Description

2-Bromo-2,2-difluoro-N-methylacetamide is an organic compound with the molecular formula C3H4BrF2NO It is characterized by the presence of bromine, fluorine, and a methyl group attached to an acetamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-2,2-difluoro-N-methylacetamide typically involves the reaction of N-methylacetamide with bromodifluoroacetyl chloride. The reaction is carried out in the presence of a base such as sodium hydride (NaH) in a solvent like toluene. The mixture is cooled to 0°C and stirred, followed by the slow addition of bromodifluoroacetyl chloride. The reaction is then allowed to proceed at reflux for several hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and safety.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2,2-difluoro-N-methylacetamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild to moderate conditions.

    Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) can be used, depending on the desired transformation.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-alkyl or N-aryl derivatives, while reactions with thiols can produce thioethers.

Scientific Research Applications

2-Bromo-2,2-difluoro-N-methylacetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-bromo-2,2-difluoro-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets are still under investigation, but the compound’s unique structure allows it to participate in a range of biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-2,2-difluoro-N-methylacetamide is unique due to its specific combination of bromine, fluorine, and a methyl group, which imparts distinct chemical properties. This uniqueness makes it valuable in applications where precise reactivity and selectivity are required.

Properties

CAS No.

1849242-76-7

Molecular Formula

C3H4BrF2NO

Molecular Weight

188

Purity

95

Origin of Product

United States

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